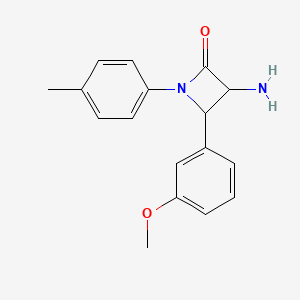
3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the azetidinone ring to other functional groups.
Substitution: Various substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This compound might interact with specific proteins or receptors, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the methoxy and p-tolyl groups.
4-(3-Methoxyphenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.
Uniqueness
The presence of the amino, methoxy, and p-tolyl groups in 3-Amino-4-(3-methoxyphenyl)-1-(p-tolyl)azetidin-2-one makes it unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-amino-4-(3-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-8-13(9-7-11)19-16(15(18)17(19)20)12-4-3-5-14(10-12)21-2/h3-10,15-16H,18H2,1-2H3 |
Clé InChI |
DLDMZBPFWPHYBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


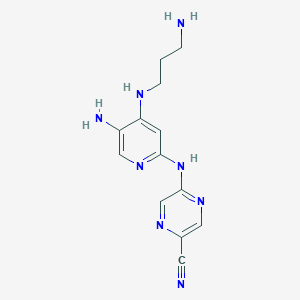
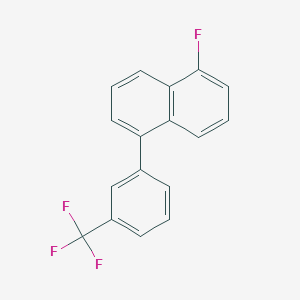

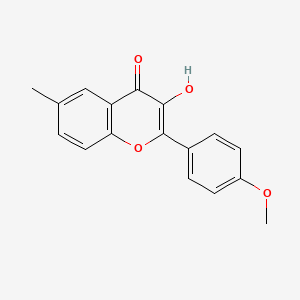

![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
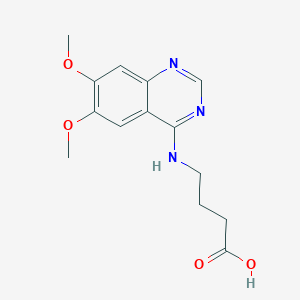

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

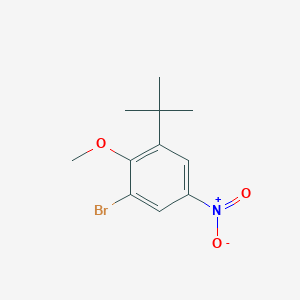

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
